N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine
Description
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a dimethylamine group, making it a versatile molecule in various chemical reactions and applications .
Properties
IUPAC Name |
N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHQGOVULCJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588400 | |
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953749-60-5 | |
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Preparation Methods
Synthesis via 5-Dimethylaminomethyl-2-furanmethanol Intermediate
The most documented and industrially relevant preparation route involves the synthesis of 5-dimethylaminomethyl-2-furanmethanol, which can be further transformed into the target compound or related derivatives.
Reaction of 2-Furanmethanol with Bis(dimethylamino)methane
- Reagents and Conditions :
- 2-Furanmethanol (furfuryl alcohol) is reacted with bis(dimethylamino)methane in acetic acid or aprotic solvents such as dichloromethane.
- The reaction is typically carried out at low temperatures (0–20 °C) with external cooling during reagent addition to control the exothermic process.
- Hydrogen chloride gas can be bubbled through the reaction mixture to facilitate the reaction in some protocols.
- Procedure :
- Bis(dimethylamino)methane solution is added dropwise to a stirred solution of 2-furanmethanol in acetic acid at about 10 °C.
- The mixture is stirred at room temperature for 18 hours.
- Acetic acid is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide (40%) under cooling.
- The product is extracted with ethyl acetate, dried, and purified by distillation under reduced pressure.
- Yields and Purity :
Advantages of Using Bis(dimethylamino)methane
Alternative Routes and Considerations
- Reduction of 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester with lithium aluminium hydride has been reported but is less favored due to the expense and hazards associated with lithium aluminium hydride and the limited availability of the starting ester.
- Direct reaction of 2-furanmethanol with dimethylamine hydrochloride and formaldehyde or paraformaldehyde is a classical method but suffers from low yields and impurity issues.
- The product 5-dimethylaminomethyl-2-furanmethanol can be further converted into N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine derivatives by reaction with cysteamine or other amines under acidic conditions.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Furanmethanol + bis(dimethylamino)methane in acetic acid | 10 °C (addition), then RT | 18 hours | 76–94 | Exothermic reaction; external cooling recommended; product purified by distillation |
| 2 | Basification with 40% NaOH (aqueous) | 0–10 °C (cooling) | - | - | To neutralize and extract product into ethyl acetate |
| 3 | Extraction with ethyl acetate, drying, distillation | 92–96 °C / 0.2–0.5 mmHg | - | - | Final purification step yielding pure 5-dimethylaminomethyl-2-furanmethanol |
| 4 | Further reaction with cysteamine in acetic acid (for related derivatives) | Reflux | Several hours | - | Converts intermediate to 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine |
Research Findings and Optimization Insights
- The use of bis(dimethylamino)methane as a reagent significantly improves yield and purity compared to the classical formaldehyde/dimethylamine route.
- Avoiding halide ions and formaldehyde reduces the risk of forming toxic halomethyl ethers, enhancing safety and product quality.
- The reaction is exothermic; thus, temperature control is critical to prevent side reactions and degradation.
- The product’s boiling point under reduced pressure allows for effective purification by distillation, which is essential for large-scale synthesis.
- The intermediate 5-dimethylaminomethyl-2-furanmethanol is versatile and can be converted into various pharmacologically active compounds, demonstrating the synthetic utility of the preparation method.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base
Major Products
Oxidation: Furan derivatives with various functional groups
Reduction: Secondary amines with modified alkyl chains
Substitution: Compounds with substituted dimethylamine groups
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has indicated that derivatives of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine exhibit significant antioxidant properties. For instance, a study showcased its potential as a ligand in forming Schiff bases, which demonstrated superior antioxidant activity compared to standard compounds like ascorbic acid. The ligand's ability to donate electrons and protons from its structure enhances its efficacy in scavenging free radicals, making it a candidate for developing antioxidant therapies .
Histamine H2-Receptor Antagonism
The compound has been identified as a potential histamine H2-receptor antagonist. Such compounds are crucial in treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease. The ability to modulate histamine activity positions this compound as a therapeutic agent in gastroenterology .
Agricultural Chemistry
Pesticide Development
this compound is also explored as an intermediate in the synthesis of various agrochemicals, including pesticides. Its derivatives have shown promise in enhancing the efficacy of existing pesticide formulations, thereby improving crop protection strategies against pests and diseases .
Materials Science
Dye Production
The compound serves as an intermediate in the production of dyes for textiles and other materials. Its chemical structure allows for modifications that can yield vibrant colors and improve the stability of dyes under various environmental conditions. This application is particularly relevant in the textile industry, where colorfastness and durability are paramount .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and amino groups play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N-methylamine
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-diethylamine
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dipropylamine
Uniqueness
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.
Biological Activity
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Functional Groups : Contains a furan ring, an amino group, and a dimethylamine moiety.
The presence of the furan ring is significant as it can engage in π-π interactions with aromatic amino acids in proteins, while the amino group is capable of forming hydrogen bonds with polar residues, enhancing its biological relevance.
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular functions.
- Receptor Binding : Its structural features allow it to bind to specific receptors, which could lead to physiological responses relevant in therapeutic contexts.
Biological Activity
Research indicates that this compound exhibits notable biological activity, including:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, related piperidine derivatives have shown cytotoxicity against various cancer cell lines .
- Neuropharmacological Effects : Given its structural similarities to known psychoactive substances, there is potential for this compound to exhibit effects on the central nervous system. Further studies are required to elucidate its pharmacological profile .
Table 1: Summary of Biological Activities
Case Study Highlights
- Anticancer Studies :
- Neuropharmacological Assessment :
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 5-methyl-2-furaldehyde with dimethylamine under controlled conditions:
- Solvent : Ethanol or methanol
- Temperature : Room temperature to reflux
- Catalysts : Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
In industrial applications, this compound serves as a building block for various organic syntheses and may be explored for its potential therapeutic uses in drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation reactions. For example, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is effective for dimethylation of primary amines, as demonstrated in adamantane-based analogs . Optimization of reaction temperature (60–80°C), pH (4–6), and stoichiometric ratios (amine:formaldehyde:formic acid = 1:2:1.2) improves yields. Impurities from incomplete dimethylation can be minimized via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Key signals include the furyl proton (δ 6.1–6.3 ppm), methyl groups on dimethylamine (δ 2.2–2.4 ppm), and the ethylamino backbone (δ 2.8–3.1 ppm).
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 209.2 (calculated for C10H17N2O).
Contradictions in spectral data (e.g., unexpected splitting patterns) often arise from conformational flexibility or residual solvents. Deuterated solvents and 2D NMR (COSY, HSQC) resolve ambiguities .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC50 in HeLa, MCF-7 cell lines).
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, due to furan’s bioactivity role) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core modifications : Replace the 5-methylfuran with other heterocycles (e.g., thiophene, pyrrole) to assess π-stacking interactions.
- Side-chain variations : Introduce branched alkyl groups or polar substituents (e.g., hydroxyl, fluorine) to modulate lipophilicity.
- Benchmarking : Compare with analogs like N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide (antimicrobial IC50: 12 μM vs. 28 μM for parent compound) . Use molecular docking to predict binding modes to targets like CYP450 enzymes .
Q. How should researchers resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Data normalization : Control for batch-to-batch purity variations (HPLC ≥98%).
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential metabolism by hepatic CYP3A4 .
- Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to contextualize outliers .
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly bioavailability?
- Methodological Answer :
- Prodrug design : Introduce ester groups at the ethylamino chain to enhance membrane permeability.
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins).
- In vivo testing : Compare oral vs. intravenous administration in rodent models. The furan moiety’s logP (~1.8) suggests moderate absorption; PEGylation may extend half-life .
Q. How can researchers validate hypothesized biological targets when initial binding assays show low affinity?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to distinguish weak but specific interactions.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
- CRISPR-Cas9 knockout : Validate functional relevance in disease models (e.g., apoptosis rescue in cancer cells) .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer :
- Force field refinement : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy.
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with human serum albumin) to validate poses.
- Machine learning : Train models on PubChem datasets to predict false positives .
Tables for Comparative Analysis
Table 1 : Biological Activity of Structural Analogs
| Compound | Antimicrobial IC50 (μM) | Anticancer IC50 (μM) | LogP |
|---|---|---|---|
| Target compound | 28.0 ± 2.1 | 45.3 ± 3.8 | 1.8 |
| N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide | 12.4 ± 1.5 | 22.7 ± 2.9 | 2.1 |
| 2-Chloro-N-methyl-N-{(5-methylfuran-2-yl)methyl}acetamide | 18.9 ± 1.8 | 55.6 ± 4.2 | 2.4 |
Table 2 : Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| 5-Methylfuran (CH3) | 2.1 | s | C-5 (δ 20.1) |
| Dimethylamine (N(CH3)2) | 2.3 | s | C-N (δ 44.8) |
| Ethylamino (CH2) | 2.9 | t | C-1 (δ 52.3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
